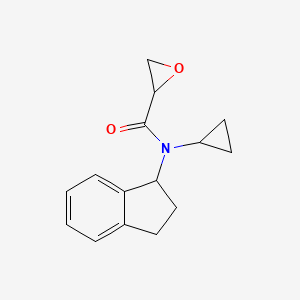
(2S)-2-甲基吡咯烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-methylpyrrolidine, also known as (2S)-2-methyl-2-pyrrolidine, is a chiral, secondary aliphatic amine that is used in a variety of laboratory experiments and applications. The molecule is composed of a nitrogen atom and a methyl group, and is commonly used in organic synthesis and other scientific research.
科学研究应用
合成和中间体应用
喹诺酮抗菌剂的合成:(2S, 4S)-4-叔丁氧羰基氨基-2-甲基吡咯烷已被合成为喹诺酮抗菌剂的重要中间体,结合了对映选择性和对映选择性反应(Li et al., 1995)。
高效合成:开发了(R)-2-甲基吡咯烷的高效实用合成方法,利用易得材料,在高产率和纯度下可扩展制备(Zhao et al., 2006)。
促进氟吡咯烷衍生物的合成:使用4-叔丁基-2,6-二甲基苯基硫三氟化物合成的N-保护的(2S,4S)-4-氟吡咯烷-2-羰基氟化物,是二肽基肽酶IV抑制剂和其他药用应用的重要合成物(Singh & Umemoto, 2011)。
在有机合成中的应用:N-甲基吡咯烷-2-酮三溴化物(MPHT)在有机合成中展示了广泛的适用性,包括溴化、氧化和环氧化开环反应(Jain & Sain, 2010)。
生物医学和药理研究
对抗兴奋毒性的神经保护:氨基吡咯烷-2R,4R-二羧酸酯(2R,4R-APDC),一种代谢型谷氨酸受体选择性激动剂,保护神经元免受兴奋毒性退化,表明在神经保护药物开发中具有潜力(Battaglia et al., 1998)。
不对称还原中的催化源:(2S)-2-苯胺甲基吡咯烷在对映选择性酮硼介导的不对称还原中作为高效的原位可回收手性催化源(Basavaiah et al., 2006)。
环境应用
废水处理中的光催化活性:N-甲基-2吡咯烷(NMP)溶剂用于MoS2纳米片的剥离,展示了在可见光下分解有机染料的显著光催化性能,表明其在水污染控制中的潜力(Sahoo et al., 2020)。
油气井中的腐蚀抑制:包括1-甲基吡咯烷-1-ium溴化物衍生物在内的新型阳离子表面活性剂已被评估为油气井中碳钢管道的腐蚀抑制剂,显示出有效的抑制效率(Hegazy et al., 2016)。
属性
IUPAC Name |
(2S)-2-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHPCLZJAFCTIK-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59335-84-1 |
Source


|
| Record name | (2S)-2-Methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the chirality of (S)-2-methylpyrrolidine influence its interaction with biological targets?
A1: While the provided research doesn't focus on specific biological targets of (S)-2-methylpyrrolidine itself, one study highlights its significance as a product of enzymatic reduction. The study examines NADPH-dependent oxidoreductases that exhibit S-selectivity towards 2-methylpyrroline, converting it to (S)-2-methylpyrrolidine with high enantiomeric excess []. This selectivity emphasizes the importance of chirality in enzyme-substrate interactions, suggesting that (S)-2-methylpyrrolidine might interact differently with chiral biological targets compared to its enantiomer.
Q2: Can you elaborate on the role of (S)-2-methylpyrrolidine in the context of dielectrically controlled resolution?
A2: Research demonstrates the dielectrically controlled resolution (DCR) of (RS)-2-methylpyrrolidine using (R,R)-tartaric acid []. This resolution relies on the preferential crystallization of diastereomeric salts formed between the enantiomers of 2-methylpyrrolidine and (R,R)-tartaric acid in solvents with varying dielectric constants (∈). By adjusting the solvent composition, researchers achieved preferential resolution of (R)- or (S)-2-methylpyrrolidine. This highlights the influence of solvent polarity and chiral interactions on the separation of enantiomers.
Q3: What are the advantages of using ion-exchange resins for downstream processing of (S)-2-methylpyrrolidine?
A4: A study demonstrated the effectiveness of ion-exchange resins for recovering (S)-2-methylpyrrolidine produced via enzymatic reduction of 2-methylpyrroline []. Cation exchange resins, specifically, exhibited high recovery capacities without requiring pretreatment steps. This approach simplifies the downstream processing, leading to a more efficient and cost-effective method for obtaining high-purity (S)-2-methylpyrrolidine.
Q4: How does the stereochemistry of Rovatirelin Hydrate, a molecule containing the (S)-2-methylpyrrolidine moiety, influence its anti-hypothermic activity?
A5: Research on Rovatirelin Hydrate, a thyrotropin-releasing hormone (TRH) mimetic, highlights the critical role of stereochemistry in its biological activity []. Among all 16 stereoisomers synthesized, only the isomer with the (S)-configuration at the 2-position of the 2-methylpyrrolidine moiety exhibited significant anti-hypothermic effects comparable to the lead compound. This study emphasizes the importance of specific stereochemical arrangements for optimal biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2486231.png)
![4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2486232.png)
![N-(2-methoxy-5-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2486233.png)
![N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2486236.png)
![(3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile](/img/structure/B2486237.png)
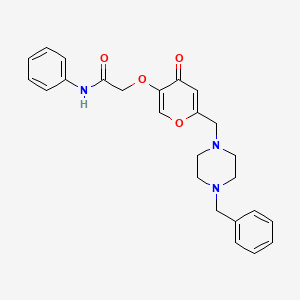
![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486241.png)
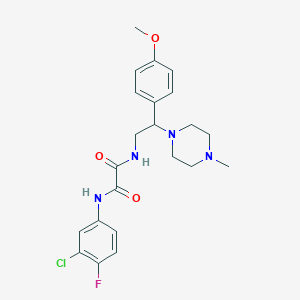
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2486243.png)
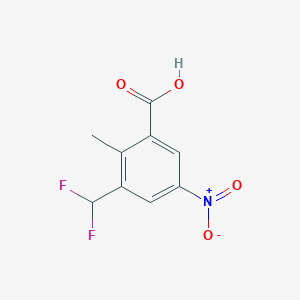

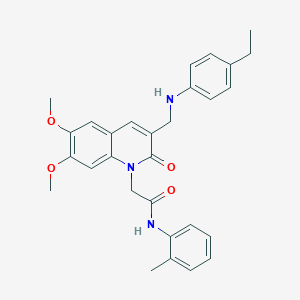
![2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B2486249.png)
